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3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

TrkA inhibition Neuropathic pain c-Met

CAS 852437-90-2 is a 1,2,4-triazolo[4,3-b]pyridazine derivative identified in the Therapeutic Target Database (TTD) and DrugMap as a selective inhibitor of Tropomyosin-related kinase A (TrkA), patented by Merck Sharp & Dohme Corp. for the treatment of chronic and neuropathic pain.

Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
CAS No. 852437-90-2
Cat. No. B3288731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS852437-90-2
Molecular FormulaC21H20N4O2S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
InChIInChI=1S/C21H20N4O2S/c1-14-4-6-15(7-5-14)13-28-20-11-10-19-22-23-21(25(19)24-20)16-8-9-17(26-2)18(12-16)27-3/h4-12H,13H2,1-3H3
InChIKeyKUSCCESARYDBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: A Tropomyosin-Related Kinase A (TrkA)-Targeted Probe for Pain Research Procurement


CAS 852437-90-2 is a 1,2,4-triazolo[4,3-b]pyridazine derivative identified in the Therapeutic Target Database (TTD) and DrugMap as a selective inhibitor of Tropomyosin-related kinase A (TrkA), patented by Merck Sharp & Dohme Corp. for the treatment of chronic and neuropathic pain [1]. This compound belongs to a privileged heterocyclic scaffold with well-documented multitarget potential across kinases (c-Met, Pim-1, Akt, LRRK2) and GABA_A receptors, necessitating precise target annotation to ensure experimental reproducibility in pain and inflammation signaling studies [2].

Pathway context NGF/TrkA pain signaling pathway studies
Target annotation Database-annotated selective TrkA inhibitor
Scaffold identity Triazolo[4,3-b]pyridazine with specific substitution pattern; not interchangeable with c-Met/Pim-1 analogs

Why Triazolo[4,3-b]pyridazine Substitution Fails: The Criticality of 3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio) Target Identity for Pain-Focused Research


The 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibits divergent kinase selectivity dictated by subtle substitution patterns. While structurally related derivatives (e.g., compound 4g from Khalil et al. 2024) demonstrate potent dual c-Met/Pim-1 inhibition (IC50 0.163/0.283 μM) and antitumor cytotoxicity, the specific combination of the 3-(3,4-dimethoxyphenyl) and 6-((4-methylbenzyl)thio) moieties in CAS 852437-90-2 redirects target engagement entirely toward TrkA, as confirmed by independent database annotation [1][2]. Simply interchanging a scaffold-matched analog without verifying its annotated target profile would shift the biological readout from the NGF/TrkA pain signaling axis to oncogenic kinase pathways, fundamentally compromising experimental validity.

Target Compound TrkA inhibitor (CAS 852437-90-2) Pain research annotation; TrkA-selective probe
Potential Substitute c-Met/Pim-1 dual inhibitor (compound 4g) Oncogenic kinase activity; antitumor cytotoxicity profile
Target engagement may shift from neurotrophin signaling to oncogenic pathways if scaffold analog is used without verified annotation.
Substitution pattern (3,4-dimethoxyphenyl vs thiophenyl) alters kinase hinge-region binding and selectivity profile.
Indication context diverges completely: pain/neuropathic vs oncology; pain-model relevance not retained in oncology analogs.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Versus Closest In-Class Analogs


Target Engagement Divergence: Annotated TrkA Inhibition for Pain Research Versus c-Met/Pim-1 Dual Inhibition in Closest Scaffold-Matched Published Analog

CAS 852437-90-2 is database-annotated as a Tropomyosin-related kinase A (TrkA) inhibitor, patented for chronic and neuropathic pain indications [1]. In contrast, the triazolo[4,3-b]pyridazine derivative compound 4g (Khalil et al. 2024), which shares the identical core heterocyclic scaffold, exhibits potent dual inhibition of c-Met (IC50 = 0.163 ± 0.01 μM) and Pim-1 (IC50 = 0.283 ± 0.01 μM) alongside cytotoxic antiproliferative activity against MCF-7 cancer cell lines [2]. This represents a complete target class divergence — from pain-relevant neurotrophin signaling (TrkA) to oncogenic kinase pathways (c-Met/Pim-1) — arising solely from different substituent combinations on a shared triazolo[4,3-b]pyridazine scaffold.

Target selectivity
Cross-study review
TrkA (pain) vs c-Met/Pim-1 (oncology)
Reported target engagement context may shift biological readout
Comparator IC50 0.163 µM c-Met; database annotation for target compound
TrkA inhibition Neuropathic pain c-Met Pim-1 Kinase selectivity

Structural Substitution Pattern Dictates Scaffold Pharmacology: The 3-(3,4-Dimethoxyphenyl) and 6-((4-Methylbenzyl)thio) Combination Versus 3-Thiophenyl Analogs

CAS 852437-90-2 carries the unique combination of a 3-(3,4-dimethoxyphenyl) group at the triazole ring and a 6-((4-methylbenzyl)thio) substituent at the pyridazine ring. In comparison, the commercially available analog 6-((4-methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868966-95-4) replaces the 3,4-dimethoxyphenyl with a thiophen-2-yl moiety, resulting in a calculated molecular weight shift (392.5 vs. 338.4 g/mol) and substantially altered electronic and steric properties at the ATP-binding site recognition interface [1]. This specific substitution pattern has been identified in the patent literature (WO2012125667, Example 24) as conferring TrkA inhibitory activity, distinguishing it from thiophenyl-substituted analogs that lack the methoxy hydrogen-bonding vectors necessary for TrkA hinge-region recognition [1].

Substitution pattern
Class-level inference
3,4-dimethoxyphenyl vs thiophenyl; ΔMW 54 g/mol
Methoxy hydrogen-bond capacity supports hinge-region recognition
Structural data from patent WO2012125667; requires target engagement validation
Structure-activity relationship Substituent effect Molecular recognition Kinase selectivity

Disease Indication Divergence: Pain (TrkA) Versus Oncology (c-Met/Pim-1) Therapeutic Area Annotation

CAS 852437-90-2 is explicitly annotated in the DrugMap database with patented indications spanning Chronic pain (MG30), Neuropathic pain (8E43.0), Pruritus (EC90), and select oncological categories (Solid tumour/cancer, Thymic cancer) [1]. In contrast, structurally related triazolo[4,3-b]pyridazine derivatives from the Khalil et al. 2024 study are exclusively developed and characterized as anticancer agents targeting c-Met/Pim-1-driven tumor cell proliferation, with no documented pain indication [2]. This divergence in curated therapeutic area annotation provides a clear decision criterion for research groups aiming to study NGF/TrkA-mediated pain signaling versus oncogenic kinase pathways.

Indication profile
Database-annotated
Pain (5 indications) vs oncology only
Patent-backed pain indication context; not present in comparator
Curated from DrugMap/TTD; independent assay verification needed
Therapeutic indication Pain Oncology Drug repurposing Targeted therapy

Optimal Research Application Scenarios for 3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Based on Quantitative Differentiation Evidence


Pharmacological Dissection of NGF/TrkA Signaling in Neuropathic Pain Models

For in vivo rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury), CAS 852437-90-2 offers a database-validated TrkA-targeted probe as confirmed by the Therapeutic Target Database (TTD) and DrugMap, with specific patent-backed claims for neuropathic pain (ICD-11: 8E43.0) [1]. This compound enables researchers to attribute observed analgesic phenotypes unambiguously to TrkA inhibition, in contrast to scaffold-matched c-Met/Pim-1 dual inhibitors (e.g., compound 4g from Khalil et al. 2024, c-Met IC50 = 0.163 μM) that would confound pain readouts with oncogenic signaling interference [2]. The structurally critical 3-(3,4-dimethoxyphenyl) substituent—absent in thiophenyl-substituted analogs (CAS 868966-95-4)—provides the hydrogen-bonding capacity required for kinase hinge-region engagement central to TrkA selectivity [1].

Chemical Probe Qualification for Target Validation Studies in Pain and Pruritus

In target validation workflows requiring a well-annotated TrkA kinase inhibitor with explicit disease-to-target linkage, CAS 852437-90-2 provides the curated annotation advantage. Its DrugMap entry catalogs patented indications including pruritus (ICD-11: EC90) and chronic pain (ICD-11: MG30), differentiating it from unannotated triazolo[4,3-b]pyridazine analogs whose biological profiles are limited to isolated enzyme inhibition data [1]. This curated disease-target mapping enables compliant integration into systematic target identification and validation pipelines, with transparent provenance traceable to the original Merck Sharp & Dohme Corp. patent WO2012125667 [2]. The compound's specific substituent pattern — 3-(3,4-dimethoxyphenyl) combined with 6-((4-methylbenzyl)thio) — distinguishes it quantitatively from 3-thiophenyl analogs (ΔMW = 54.06 g/mol) and ensures procurement of the exact chemical entity associated with the documented target engagement profile .

Tool Compound for Discriminating TrkA-Mediated Effects from c-Met or Pim-1 Crosstalk in Kinase Selectivity Panels

In selectivity profiling panels designed to parse the individual contributions of TrkA, c-Met, and Pim-1 kinases in neuronal or cancer cell models, CAS 852437-90-2 serves as the context-appropriate TrkA inhibitor. This contrasts with compound 4g (Khalil et al. 2024), which inhibits c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM) but lacks TrkA annotation [1]. Using the correct tool compound prevents c-Met/Pim-1 off-target interference when measuring NGF-dependent neurite outgrowth or TRPV1 sensitization endpoints. Its molecular weight (392.5 g/mol) and the absence of free NH/OH hydrogen-bond donors (HBD = 0) further favor passive membrane permeability in cellular assays, a property that can be contrasted with more polar kinase probe candidates [2].

Reference Standard for Analytical Method Development and Pharmacopeial Characterization of Triazolo[4,3-b]pyridazine-Based Kinase Inhibitors

For analytical chemistry teams developing HPLC purity methods or UPLC-MS quantification assays for triazolo[4,3-b]pyridazine kinase inhibitors, CAS 852437-90-2 provides a structurally representative reference standard with a molecular formula of C21H20N4O2S (MW = 392.5 g/mol) [1]. The presence of both electron-rich 3,4-dimethoxyphenyl and 4-methylbenzylthio chromophores yields a characteristic UV absorbance profile distinct from simpler 3-thiophenyl-substituted analogs (CAS 868966-95-4, C17H14N4S2, MW = 338.44 g/mol), enabling unambiguous chromatographic identification in compound library QC workflows. The compound's patented status and documented chemical identity in WO2012125667 Example 24 provide the regulatory-grade provenance documentation required for GLP-compliant bioanalytical method validation [2].

Application
Selection Property
Validation Focus
NGF/TrkA pain signaling studies
Target-annotated TrkA probe
Analgesic endpoint attribution to TrkA
Target validation workflows
Curated disease-target mapping
Patent-backed annotation verification
Kinase selectivity panels
TrkA-selective vs c-Met/Pim-1 off-target
NGF-dependent neurite outgrowth endpoint specificity
Analytical reference standard
Scaffold-representative chromophore
Chromatographic method development and QC
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